

Application Note: A Protocol for the Amidation of tert-Butyloxirane Esters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2R)-2-Tert-butyloxirane-2-carboxamide

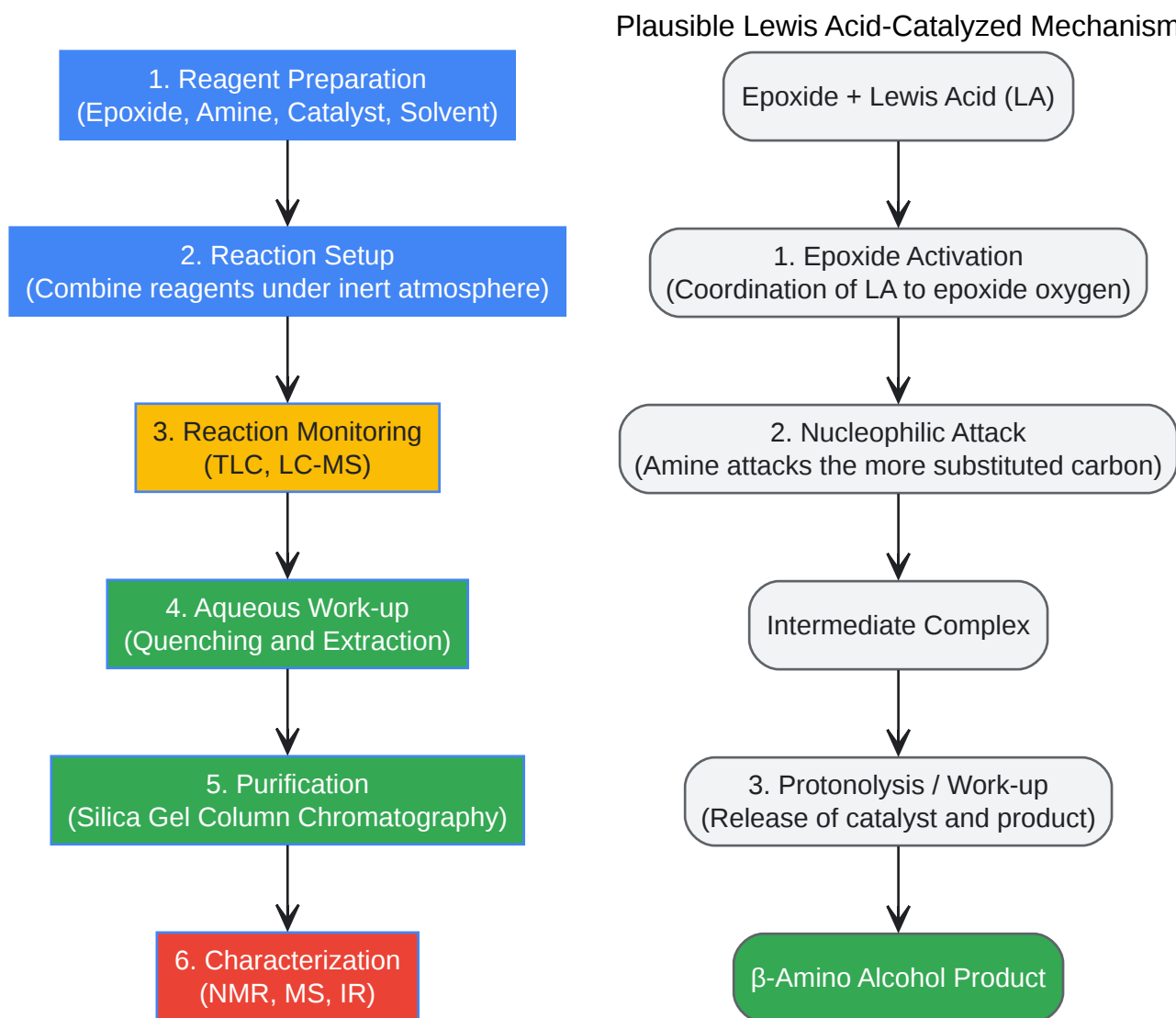
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Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of chiral β -amino alcohols is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are present in a wide array of pharmacologically active molecules.^[1] A highly effective method for their synthesis involves the nucleophilic ring-opening of chiral epoxides with amines. This application note details a general procedure for the amidation of tert-butyloxirane esters, a class of substrates that yield synthetically versatile β -amino alcohol products with a preserved ester functionality. This reaction, often catalyzed by a Lewis acid, proceeds with high regioselectivity and stereospecificity, providing access to valuable chiral building blocks.^{[2][3]}

The term "amidation" in this context refers to the formation of a carbon-nitrogen bond via the amine's nucleophilic attack on one of the epoxide's carbons. The protocol described herein is adaptable for a range of substituted tert-butyloxirane esters and various primary and secondary amines.



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References

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